molecular formula C21H21N3O4S B2746334 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 946374-04-5

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2746334
CAS RN: 946374-04-5
M. Wt: 411.48
InChI Key: LAXABIXRALWHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a furimazine derivative . Furimazine derivatives are known for their bioluminescence properties and are used in nanoluciferase systems . The molecular formula of the compound is C21H21N3O4S and it has a molecular weight of 411.48.


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a cyclopenta[d]pyrimidinone ring, and a sulfanyl group attached to an acetamide group with a 4-methoxyphenyl substituent.

Scientific Research Applications

Tyrosinase Inhibition and Melanogenesis Control

Tyrosinase (EC 1.14.18.1) is a key enzyme involved in melanin biosynthesis. This compound has been studied for its ability to inhibit tyrosinase activity, which plays a crucial role in skin pigmentation. Specifically, compound 8 (2,4-dihydroxy group bearing benzylidene) demonstrated potent tyrosinase inhibitory activity, with IC50 values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively. These results suggest that low doses of compound 8 inhibit monophenolase, while higher doses significantly increase enzyme activity .

Photoreactions and Dimer Formation

The compound exhibits interesting photoreactivity. When subjected to photolysis at its longest absorption band (around 360 nm), it forms different dimeric photoproducts. These reactions occur in both aerated and de-aerated solutions, making it relevant for photochemical studies .

Functionalized Bis(furyl)oxime Synthesis

An efficient method for preparing tetrasubstituted furans containing a nitromethyl group at the 4-position has been developed. These 4-(nitromethyl)furans find applications in the synthesis of highly functionalized bis(furyl)oxime compounds. This highlights the compound’s potential in organic synthesis and functional group manipulation .

Antipigmentation Agent Development

Based on in vitro and computational studies, compound 8 emerges as a promising candidate for antipigmentation agents. It attenuates melanin synthesis, cellular tyrosinase activity, and decreases tyrosinase expressions in B16F10 cells. Its interaction with tyrosinase active site residues (such as ASN260 and MET280) suggests its potential as an antipigmentation agent .

Future Directions

The use of furimazine derivatives in nanoluciferase bioluminescence systems is an emerging field with potential for future research and development . The bioluminescence properties of these compounds can be utilized for in vitro and in vivo biological evaluations .

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-15-9-7-14(8-10-15)22-19(25)13-29-20-17-5-2-6-18(17)24(21(26)23-20)12-16-4-3-11-28-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXABIXRALWHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.